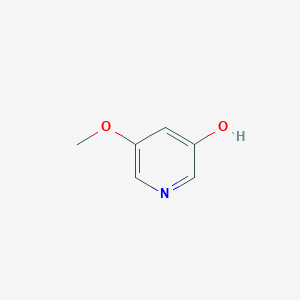

5-Methoxypyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREMJULVLYFLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550137 | |

| Record name | 5-Methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109345-94-0 | |

| Record name | 5-Methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxypyridin-3-ol (CAS RN: 109345-94-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring both a methoxy and a hydroxyl group on a pyridine ring, suggests the possibility of diverse biological activities and utility as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and safety information. Due to the limited availability of detailed experimental protocols and biological studies directly pertaining to this compound in peer-reviewed literature, this guide also presents a plausible synthetic approach and discusses the biological activities of structurally related compounds to infer potential areas of investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 109345-94-0 | N/A |

| Molecular Formula | C₆H₇NO₂ | N/A |

| Molecular Weight | 125.13 g/mol | N/A |

| Appearance | Solid | N/A |

| SMILES | COc1cncc(O)c1 | N/A |

| InChI | 1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3 | N/A |

| InChI Key | BREMJULVLYFLTE-UHFFFAOYSA-N | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

This protocol is a hypothetical adaptation from synthetic methods for analogous compounds and would require optimization and validation.

Step 1: Synthesis of a 3,5-disubstituted pyridine precursor. A common starting point for such syntheses could be a dihalopyridine, such as 3,5-dibromopyridine.

Step 2: Nucleophilic substitution to introduce the methoxy group. 3,5-Dibromopyridine could be reacted with sodium methoxide in a suitable solvent like methanol or DMF at an elevated temperature. The reaction progress would be monitored by TLC or GC-MS.

Step 3: Introduction of the hydroxyl group. This step is more challenging. One potential route is a nucleophilic aromatic substitution of the remaining bromine atom with a protected hydroxyl group (e.g., as a benzyloxy group), followed by deprotection. Another possibility could involve a metal-halogen exchange followed by reaction with an oxygen source. A more direct hydroxylation might be achievable through specialized reagents, but this often lacks regioselectivity.

Purification: The final product would likely be purified using column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activity and Signaling Pathways

There is a lack of specific data in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. However, the 3-hydroxypyridine scaffold is present in various biologically active molecules, suggesting potential areas for investigation.

Derivatives of 3-hydroxypyridine are known to exhibit a range of pharmacological properties. For instance, some have been investigated for their antioxidant capabilities, attributed to the hydrogen-donating ability of the hydroxyl group.[1] Additionally, the pyridine ring is a common feature in many drugs, and its derivatives have been explored for activities such as histone deacetylase (HDAC) inhibition.[2] The presence of a methoxy group can influence the lipophilicity and metabolic stability of a molecule, potentially enhancing its pharmacokinetic profile.

Given the structural similarities to other pharmacologically active pyridines, this compound could be a candidate for screening in various biological assays. The following diagram illustrates a general logical workflow for the preliminary biological evaluation of a novel compound like this compound.

Caption: Logical workflow for biological evaluation.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. The following table summarizes the known hazard information.

| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | N/A |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | N/A |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | N/A |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential for further research and development. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a summary of its known properties and outlines plausible avenues for its synthesis and biological evaluation based on the chemistry of related compounds. Further investigation is warranted to fully elucidate the chemical reactivity and potential pharmacological applications of this molecule.

References

5-Methoxypyridin-3-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxypyridin-3-ol, a key consideration for its application in research and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies and predictive insights based on the compound's structure. It serves as a detailed framework for designing and executing experiments to generate the necessary quantitative data.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is foundational for understanding its likely behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [1][2][3] |

| CAS Number | 109345-94-0 | [1][2][3] |

| Appearance | Solid | [1] |

| Boiling Point | 346.7 °C at 760 mmHg | [3] |

| Density | 1.19 g/cm³ | [3] |

Solubility Profile

A qualitative assessment from one supplier indicates that it is "soluble" in water. However, for drug development and research applications, quantitative determination is crucial. The following section outlines the recommended experimental protocol for accurately measuring its solubility.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).

Materials:

-

This compound

-

Selected solvents

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Ensure there is undissolved solid material at the bottom of the container.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculate the original solubility, accounting for the dilution factor.

-

The following diagram illustrates the general workflow for this solubility determination protocol.

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Experimental Protocols for Stability Testing

Forced degradation studies should be conducted to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples and analyze them using a validated, stability-indicating HPLC method.

-

Compare the results with a control sample stored under normal conditions.

The following diagram outlines the logical flow of a forced degradation study.

Caption: Logic for a forced degradation study.

Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters |

| Acidic Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) |

| Basic Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) |

| Oxidative | 3% H₂O₂ at room temperature |

| Thermal | Solid-state and solution at elevated temperatures (e.g., 60 °C, 80 °C) |

| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Conclusion

While specific quantitative data on the solubility and stability of this compound is not currently available in the public domain, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. By following the outlined experimental protocols, a comprehensive understanding of the compound's physicochemical properties can be achieved, facilitating its successful application in further research and development. The structural characteristics of this compound suggest that it is likely to have some aqueous solubility and may be susceptible to degradation under certain stress conditions, underscoring the importance of the experimental work detailed herein.

References

Spectroscopic Analysis of 5-Methoxypyridin-3-ol: A Technical Guide

Introduction

5-Methoxypyridin-3-ol, a substituted pyridine derivative, is a molecule of interest in various chemical research domains, including medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of its molecular structure. This technical guide provides a summary of the available spectroscopic data for this compound (CAS No. 109345-94-0), alongside detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

Despite a comprehensive search of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), specific experimental spectroscopic data for this compound could not be located. The following tables are therefore provided as a template for researchers to populate upon experimental data acquisition.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ | |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C=C and C=N ring stretches, C-O stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer. For a solution, this may be via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the stable fragments lost from the molecular ion.

-

Visualizations

The following diagrams illustrate the general workflow and logical relationships in spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationships between spectroscopic data and structural information.

5-Methoxypyridin-3-ol: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is perpetual. The pyridine ring, a privileged structure, is a cornerstone of numerous approved drugs due to its ability to engage in a variety of biological interactions. A particularly interesting and increasingly utilized building block is 5-Methoxypyridin-3-ol . This guide provides a comprehensive overview of its application in medicinal chemistry, focusing on its role in the synthesis of modulators for various key biological targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The unique arrangement of the hydroxyl and methoxy groups on the pyridine core of this compound offers a rich chemical handle for synthetic diversification. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a nucleophile for further derivatization. The methoxy group, on the other hand, can influence the molecule's lipophilicity and metabolic stability, and its electronic properties can modulate the reactivity of the pyridine ring. This combination of features makes this compound an attractive starting point for the synthesis of compound libraries targeting a range of proteins implicated in disease.

Applications in Drug Discovery

The versatility of the this compound scaffold is evident from its use in the development of inhibitors and modulators for a diverse set of biological targets. These include key players in cancer signaling, metabolic pathways, and neurological disorders.

PI3K/mTOR Dual Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome resistance mechanisms observed with single-target agents.

Derivatives of a methoxypyridine core have been explored as potent PI3K/mTOR dual inhibitors. The general structure-activity relationship (SAR) suggests that the methoxypyridine moiety can serve as a key recognition element for the kinase hinge region.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 22c | 0.22 | 23 |

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

General Procedure for the Synthesis of Sulfonamide Methoxypyridine Derivatives:

A mixture of a substituted pyrimidine intermediate (1.0 eq), (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq) in a mixture of 1,4-dioxane and water is heated under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired methoxypyridine derivative. This intermediate can then be further functionalized, for example, by sulfonamide formation, to generate a library of compounds for biological evaluation.

PI3K/mTOR Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR kinases can be determined using a variety of commercially available assay kits, such as those based on ADP-Glo™ or LanthaScreen™ technologies. Briefly, the compounds are incubated with the respective kinase, ATP, and a substrate. The amount of product formed (e.g., ADP or phosphorylated substrate) is then quantified, and the IC50 values are calculated from the dose-response curves.

Kynurenine Pathway Modulators

The kynurenine pathway is the primary metabolic route for tryptophan degradation. Dysregulation of this pathway is implicated in various neurological and inflammatory disorders, as well as in cancer immune evasion. Enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are attractive therapeutic targets. This compound has been utilized as a starting material for the synthesis of inhibitors of these enzymes.

GPR52 Modulators

G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, making it a potential target for the treatment of neuropsychiatric disorders. The development of selective modulators for GPR52 is an active area of research. This compound has been employed as a scaffold to generate novel GPR52 modulators.

HIF-2α Inhibitors

Hypoxia-inducible factor 2-alpha (HIF-2α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. In certain cancers, such as clear cell renal cell carcinoma, HIF-2α is constitutively active and drives tumor growth. Inhibiting the dimerization of HIF-2α with its partner protein ARNT is a validated therapeutic strategy. The this compound scaffold has been incorporated into molecules designed to disrupt this protein-protein interaction.

Integrated Stress Response (ISR) Modulators

The integrated stress response (ISR) is a cellular signaling network that is activated by various stress conditions and converges on the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2). This leads to a general reduction in protein synthesis. eIF2B is the guanine nucleotide exchange factor for eIF2, and activators of eIF2B can counteract the effects of ISR activation. Such compounds have therapeutic potential in neurodegenerative diseases. This compound has been used as a building block in the synthesis of small molecules that modulate the ISR.

Conclusion

This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural and electronic features provide a solid foundation for the design and synthesis of modulators for a wide array of challenging biological targets. The examples provided in this guide, spanning from kinase inhibition to the modulation of protein-protein interactions and metabolic pathways, underscore the broad applicability of this scaffold. As drug discovery continues to evolve, the strategic use of such privileged scaffolds will remain a critical component in the development of the next generation of therapeutics. Further exploration of the chemical space around the this compound core is warranted and holds significant promise for identifying novel drug candidates.

An In-depth Technical Guide to 5-Methoxypyridin-3-ol Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives based on the 5-Methoxypyridin-3-ol scaffold. This privileged heterocyclic structure has garnered significant interest in medicinal chemistry due to its versatile chemical handles and its ability to interact with a range of biological targets. This document details specific examples of these derivatives, focusing on their development as kinase inhibitors, and provides structured data and experimental protocols to facilitate further research and drug discovery efforts.

Core Structure and Significance

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methoxy and a hydroxyl group.[1][2] The presence of these functional groups provides opportunities for a variety of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor or be further functionalized. The methoxy group can influence lipophilicity and metabolic stability. These features make the this compound core an attractive starting point for the design of novel therapeutic agents.

Application in Kinase Inhibition: PI3K/mTOR Dual Inhibitors

A notable application of the 5-methoxypyridine scaffold is in the development of potent kinase inhibitors, particularly dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors.[3] These compounds were designed based on a scaffold hopping strategy, utilizing the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide as a key building block.[3]

Synthesis of Sulfonamide Methoxypyridine Derivatives

The general synthetic route for these derivatives involves the reaction of a substituted 5-aminopyridine with a benzenesulfonyl chloride, followed by further modifications. A key intermediate, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, is synthesized and then subjected to Suzuki coupling reactions to introduce various aromatic and heteroaromatic moieties.

Experimental Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1) [3]

-

To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and stir for 1 hour.

-

Collect the precipitate by filtration, wash with hexane, and dry to obtain the desired product.

Experimental Protocol: General Procedure for Suzuki Coupling [3]

-

To a mixture of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq), a suitable boronic acid or boronate ester (1.1-1.5 eq), and potassium acetate (1.5 eq) in 1,4-dioxane, add PdCl2(dppf)·CH2Cl2 (0.05 eq).

-

Heat the mixture under a nitrogen atmosphere at a specified temperature for a designated time.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized sulfonamide methoxypyridine derivatives were evaluated for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines. The results are summarized in the table below.

| Compound ID | R Group | PI3Kα IC50 (nM)[3] | mTOR IC50 (nM)[3] | HCT-116 IC50 (nM)[3] | MCF-7 IC50 (nM)[3] |

| 22a | -COOEt | >1000 | >10000 | >10000 | >10000 |

| 22b | -CONH-c-Pr | 0.35 | 45 | 40 | 230 |

| 22c | -CONH-i-Pr | 0.22 | 23 | 20 | 130 |

| 22d | -CONH-t-Bu | 1.2 | 120 | 150 | 890 |

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[3]

The SAR studies revealed that the nature of the substituent at the terminal amide position significantly influences the inhibitory activity. Compounds with small, branched alkyl groups, such as isopropyl (22c), exhibited the most potent dual inhibitory activity against PI3Kα and mTOR.[3]

PI3K/mTOR Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of the this compound derivatives as PI3K/mTOR dual inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay[3]

-

PI3K and mTOR kinase activities are determined using a homogenous time-resolved fluorescence (HTRF) assay.

-

The assay measures the phosphorylation of a substrate peptide by the respective kinase.

-

Reactions are carried out in a buffer containing the kinase, the substrate, ATP, and the test compound at various concentrations.

-

After incubation, a detection mixture containing a europium cryptate-labeled antibody and an XL665-labeled streptavidin is added.

-

The HTRF signal is measured using a suitable plate reader.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Experimental Protocol: Cell Proliferation Assay[3]

-

Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using the Sulforhodamine B (SRB) assay.

-

Briefly, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm).

-

IC50 values are determined from the dose-response curves.

Future Directions

The versatility of the this compound scaffold presents numerous opportunities for the development of novel therapeutic agents targeting a wide range of diseases. Future research could explore:

-

Expansion of the Kinase Inhibitor Portfolio: Investigating the activity of these derivatives against other kinase families implicated in cancer and other diseases.

-

Neurological Disorders: The pyridine core is present in many centrally active agents. Derivatives of this compound could be explored for their potential in treating neurodegenerative diseases by targeting kinases like GSK-3β or CDKs.

-

Inflammatory and Infectious Diseases: Modification of the core structure could lead to the discovery of potent inhibitors of inflammatory mediators or essential microbial enzymes.

The logical workflow for the discovery and development of novel this compound derivatives is depicted in the following diagram.

Caption: A typical workflow for the development of drugs based on the this compound scaffold.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The successful design of potent dual PI3K/mTOR inhibitors highlights the utility of this scaffold in kinase-targeted drug discovery. The detailed synthetic protocols and biological evaluation data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this versatile chemical scaffold for a broader range of therapeutic applications.

References

- 1. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]

- 2. 5-Methoxy-pyridin-3-ol AldrichCPR 109345-94-0 [sigmaaldrich.com]

- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 3-Hydroxy-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methoxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of both a hydroxyl and a methoxy group on the pyridine ring offers multiple avenues for functionalization, allowing for the strategic diversification of molecular scaffolds. This guide provides a comprehensive overview of the reactivity of 3-hydroxy-5-methoxypyridine, detailing key functional group transformations and providing illustrative experimental protocols.

The pyridine ring's inherent electron-deficient nature, combined with the electronic effects of the hydroxyl (electron-donating by resonance, electron-withdrawing by induction) and methoxy (electron-donating) substituents, dictates its reactivity towards electrophilic and nucleophilic reagents. Understanding these reactivity patterns is crucial for the efficient design and synthesis of novel compounds.

Core Reactivity of the Pyridine Ring

The electronic landscape of 3-hydroxy-5-methoxypyridine is influenced by the interplay of its functional groups. The hydroxyl and methoxy groups are ortho, para-directing activators in electrophilic aromatic substitution, while the pyridine nitrogen deactivates the ring towards electrophiles. This results in a nuanced reactivity profile.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the 3-hydroxy-5-methoxypyridine ring is directed by the activating hydroxyl and methoxy groups to the positions ortho and para to them (positions 2, 4, and 6). The pyridine nitrogen is deactivating, making the ring less reactive than benzene. However, the strong activating nature of the hydroxyl and methoxy groups can overcome this deactivation to some extent.

Logical Workflow for Electrophilic Aromatic Substitution

Caption: General workflow for electrophilic aromatic substitution reactions on 3-hydroxy-5-methoxypyridine.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Nitration | KNO₃, H₂SO₄, 0 °C to rt | 3-Hydroxy-5-methoxy-2-nitropyridine | ~40-50 | [1] |

| Bromination | N-Bromosuccinimide (NBS), CH₃CN, rt | 2-Bromo-3-hydroxy-5-methoxypyridine | High | General |

| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN, rt | 2-Chloro-3-hydroxy-5-methoxypyridine | High | General |

Experimental Protocol: Nitration of 3-Hydroxy-5-methoxypyridine [1]

-

To a stirred solution of concentrated sulfuric acid, 3-hydroxy-5-methoxypyridine is added portion-wise while maintaining the temperature below 20 °C.

-

The mixture is cooled to 0 °C, and potassium nitrate (KNO₃) is added slowly in batches.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The pH of the resulting solution is adjusted to ~7 with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-hydroxy-5-methoxy-2-nitropyridine.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally facilitated by electron-withdrawing groups. For derivatives of 3-hydroxy-5-methoxypyridine, a leaving group (e.g., a halide) is required at an activated position (typically C2, C4, or C6). For instance, a bromo-substituent can be introduced and subsequently displaced by various nucleophiles.

Functional Group Transformations of the Hydroxyl Group

The hydroxyl group at the C3 position is a versatile handle for a variety of chemical modifications.

O-Alkylation

The hydroxyl group can be alkylated to form the corresponding ether under basic conditions.

Table 2: O-Alkylation of 3-Hydroxy-5-methoxypyridine

| Alkylating Agent | Base and Conditions | Product | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃, Acetone, reflux | 3,5-Dimethoxypyridine | Good | General |

| Benzyl Bromide | NaH, DMF, 0 °C to rt | 3-(Benzyloxy)-5-methoxypyridine | Good | General |

Experimental Protocol: O-Methylation of 3-Hydroxy-5-methoxypyridine

-

To a solution of 3-hydroxy-5-methoxypyridine in acetone, anhydrous potassium carbonate is added.

-

Methyl iodide is added dropwise, and the mixture is heated to reflux for 6 hours.

-

The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 3,5-dimethoxypyridine.

O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved using various standard methods.

Table 3: O-Acylation of 3-Hydroxy-5-methoxypyridine

| Acylating Agent | Reagents and Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride | Pyridine, rt | 5-Methoxypyridin-3-yl acetate | High | General |

| Benzoyl Chloride | Triethylamine, DCM, 0 °C to rt | 5-Methoxypyridin-3-yl benzoate | High | General |

Experimental Protocol: O-Acetylation of 3-Hydroxy-5-methoxypyridine

-

3-Hydroxy-5-methoxypyridine is dissolved in pyridine.

-

Acetic anhydride is added dropwise at room temperature.

-

The reaction mixture is stirred for 4 hours.

-

The mixture is then poured into water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-methoxypyridin-3-yl acetate.

Functional Group Transformations of the Methoxy Group

Demethylation

The methoxy group can be cleaved to reveal a hydroxyl group, a common strategy in the synthesis of natural products and pharmaceuticals. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[2][3]

Demethylation Workflow

Caption: A simplified workflow for the demethylation of 3-hydroxy-5-methoxypyridine.

Table 4: Demethylation of 3-Hydroxy-5-methoxypyridine

| Reagent | Conditions | Product | Yield (%) | Reference |

| BBr₃ | DCM, 0 °C to rt, 6 h | Pyridine-3,5-diol | Good | [2] |

Experimental Protocol: Demethylation using Boron Tribromide [2]

-

3-Hydroxy-5-methoxypyridine is dissolved in anhydrous dichloromethane (DCM) and the solution is cooled to 0 °C under an inert atmosphere.

-

A solution of boron tribromide in DCM is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 5 hours.

-

The reaction is cooled to 0 °C and quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is co-evaporated with methanol three times to remove boron residues.

-

The crude product is purified by crystallization or column chromatography to give pyridine-3,5-diol.

Cross-Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of 3-hydroxy-5-methoxypyridine are valuable precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. 3-Bromo-5-methoxypyridine is a common starting material for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 3-bromo-5-methoxypyridine and a boronic acid or ester.[1][4]

Table 5: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine

| Boronic Acid/Ester | Catalyst and Base | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 3-Methoxy-5-phenylpyridine | Good | [1] |

| 4-Tolylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 100 °C | 3-Methoxy-5-(p-tolyl)pyridine | Good | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling [1]

-

To a degassed mixture of dioxane and water, 3-bromo-5-methoxypyridine, the corresponding boronic acid, and potassium carbonate are added.

-

Tetrakis(triphenylphosphine)palladium(0) is added, and the mixture is heated to 90 °C under an inert atmosphere for 12 hours.

-

The reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.[5][6]

Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Buchwald-Hartwig amination of 3-bromo-5-methoxypyridine.

Table 6: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

| Amine | Catalyst, Ligand, and Base | Product | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 4-(5-Methoxypyridin-3-yl)morpholine | High | [5][6] |

| Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110 °C | N-(5-Methoxypyridin-3-yl)aniline | Good | [5][6] |

Experimental Protocol: Buchwald-Hartwig Amination [5][6]

-

A reaction vessel is charged with 3-bromo-5-methoxypyridine, the amine, sodium tert-butoxide, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos).

-

Anhydrous toluene is added, and the vessel is sealed and heated to 100 °C for 16 hours.

-

The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminopyridine derivative.

Conclusion

3-Hydroxy-5-methoxypyridine and its derivatives are versatile scaffolds in organic synthesis. The strategic manipulation of the hydroxyl and methoxy groups, coupled with the functionalization of the pyridine ring through electrophilic and nucleophilic substitution reactions, provides access to a diverse range of complex molecules. The cross-coupling reactions of halogenated intermediates, in particular, open up a vast chemical space for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable building block.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 5-Methoxypyridin-3-ol in the Synthesis of Potent Nicotinic Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal, albeit often indirect, role of 5-Methoxypyridin-3-ol in the synthesis of high-affinity nicotinic acetylcholine receptor (nAChR) ligands. While direct utilization of this specific precursor is not extensively documented, its structural motifs are central to a range of potent nAChR modulators. This document outlines a plausible and scientifically sound synthetic strategy, leveraging this compound to access key intermediates for the synthesis of 5-substituted-3-(2-(S)-pyrrolidinylmethoxy)pyridine analogs, a class of compounds with significant affinity for the α4β2 nAChR subtype. This guide provides detailed, albeit partially hypothesized, experimental protocols, quantitative binding data for analogous compounds, and visualizations of the relevant biological pathways and synthetic workflows.

The α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and a primary target for nicotine's addictive effects.[1] Agonist binding to the α4β2 nAChR triggers the opening of its ion channel, leading to an influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and initiates a cascade of downstream signaling events.[2] This can lead to the activation of various intracellular signaling pathways, including the JAK2-STAT3 pathway, and can modulate the release of several neurotransmitters, including dopamine, which is crucial for the rewarding effects of nicotine.[1][3] Dysregulation of this pathway is implicated in a variety of neurological disorders, making it a key target for therapeutic intervention.[2]

Synthetic Strategy: From this compound to a Potent nAChR Ligand

The proposed synthetic workflow transforms this compound into a versatile intermediate, 5-bromo-3-pyridinol, which is then elaborated into a target nicotinic receptor ligand. This strategy is based on established chemical transformations.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a detailed guide for the synthesis of a 5-substituted-3-(2-(S)-pyrrolidinylmethoxy)pyridine derivative.

Hypothesized Synthesis of 5-Bromo-3-pyridinol from this compound

Step 1: Demethylation of this compound

-

Reaction: this compound is treated with a strong acid, such as hydrobromic acid (HBr) or boron tribromide (BBr₃), to cleave the methyl ether and yield 3,5-dihydroxypyridine.

-

Procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr) at 0 °C is added the demethylating agent (1.1-1.5 eq) dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with methanol and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Selective Bromination of 3,5-Dihydroxypyridine

-

Reaction: The resulting 3,5-dihydroxypyridine is selectively brominated at the 5-position using a mild brominating agent like N-bromosuccinimide (NBS).

-

Procedure: To a solution of 3,5-dihydroxypyridine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) is added N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford 5-bromo-3-pyridinol.

Synthesis of 5-(3'-Fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine (Nifrolidine) from 5-Bromo-3-pyridinol[4]

Step 1: Etherification of 5-Bromo-3-pyridinol [4]

-

Reaction: 5-bromo-3-pyridinol is coupled with (S)-1-(tert-butoxycarbonyl)-2-pyrrolidinemethanol under Mitsunobu conditions.

-

Procedure: To a solution of 5-bromo-3-pyridinol (1.0 eq), (S)-1-(tert-butoxycarbonyl)-2-pyrrolidinemethanol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield 5-bromo-3-(1-Boc-2-(S)-pyrrolidinylmethoxy)pyridine.

Step 2: Suzuki Coupling

-

Reaction: The aryl bromide is coupled with a suitable boronic acid or ester derivative of a protected propanol.

-

Procedure: A mixture of 5-bromo-3-(1-Boc-2-(S)-pyrrolidinylmethoxy)pyridine (1.0 eq), the boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture of toluene, ethanol, and water is heated to reflux until the reaction is complete. The reaction mixture is then cooled, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 3: Tosylation and Fluorination [4]

-

Reaction: The terminal alcohol is converted to a tosylate, which is then displaced by fluoride.

-

Procedure: The alcohol from the previous step is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added, and the reaction is stirred until completion. The tosylated intermediate is then dissolved in an appropriate solvent (e.g., acetonitrile) and treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), at an elevated temperature.

Step 4: Deprotection [4]

-

Reaction: The Boc protecting group is removed under acidic conditions.

-

Procedure: The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane and stirred at room temperature. Upon completion, the solvent is removed in vacuo, and the residue is neutralized and purified to give the final product.

Quantitative Data: Receptor Binding Affinities

The affinity of nicotinic receptor ligands is typically determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of some 5-substituted-3-(pyrrolidinylmethoxy)pyridine analogs for the α4β2 nAChR.

| Compound | 5-Substituent | α4β2 nAChR Ki (nM) | Reference |

| A-85380 | H | 0.04 | F. I. Carroll et al. |

| Analog 1 | Phenyl | 0.055 | N. H. Lin et al. |

| Analog 2 | 4-Fluorophenyl | 0.062 | N. H. Lin et al. |

| Analog 3 | 2-Thienyl | 0.11 | N. H. Lin et al. |

| Nifrolidine | 3-Fluoropropyl | 0.03 | S. Chattopadhyay et al.[4] |

Conclusion

References

- 1. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

5-Methoxypyridin-3-ol: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridin-3-ol has emerged as a valuable and versatile scaffold in medicinal chemistry, serving as a key precursor for the development of a diverse range of pharmaceutical compounds. Its unique structural features, including the presence of a pyridine ring and strategically positioned methoxy and hydroxyl groups, offer multiple avenues for chemical modification, enabling the synthesis of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the utilization of this compound in the synthesis of pharmaceutical compounds, with a particular focus on the development of potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document furnishes detailed experimental protocols, quantitative biological activity data, and a thorough examination of the relevant signaling pathways, aiming to equip researchers and drug development professionals with the critical information needed to leverage this promising precursor in their discovery efforts.

Introduction

The pyridine nucleus is a ubiquitous motif in a vast number of biologically active compounds and approved pharmaceutical agents.[1] Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it a privileged scaffold in drug design. This compound, a disubstituted pyridine derivative, offers a unique combination of reactive sites that can be selectively functionalized to generate libraries of novel compounds. The hydroxyl group can be readily converted into a leaving group or used for ether and ester formation, while the pyridine nitrogen can be quaternized or influence the reactivity of the ring. The methoxy group, on the other hand, can modulate the electronic properties and lipophilicity of the resulting molecules.

Recent research has highlighted the utility of this compound derivatives in the development of targeted cancer therapies. Notably, it serves as a crucial building block for a series of potent dual PI3K/mTOR inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] This guide will delve into the synthesis and biological evaluation of such inhibitors derived from this compound.

Synthesis of Key Intermediates and Pharmaceutical Compounds

The synthesis of pharmaceutical compounds from this compound typically involves a multi-step process. A key synthetic strategy involves the conversion of this compound to a more reactive intermediate, such as an aminopyridine derivative, which can then be further elaborated.

Synthesis of 3-Amino-5-methoxypyridine

Synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide

A pivotal intermediate for the synthesis of a series of PI3K/mTOR inhibitors is 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide. This compound is synthesized via the reaction of 3-amino-5-methoxypyridine with 2,4-difluorobenzenesulfonyl chloride.

Experimental Protocol:

-

Materials: 3-amino-5-methoxypyridine, 2,4-difluorobenzenesulfonyl chloride, pyridine (as a base), and a suitable aprotic solvent such as dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-amino-5-methoxypyridine in anhydrous dichloromethane.

-

Add pyridine to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride in dichloromethane to the cooled mixture.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

The intermediate, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, serves as a common scaffold for the synthesis of a variety of PI3K/mTOR inhibitors. The general synthetic approach involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms on the benzenesulfonamide ring is displaced by a nitrogen-containing heterocyclic moiety.

General Experimental Protocol:

-

Materials: 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, the desired heterocyclic amine, a suitable base (e.g., potassium carbonate or diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

-

Procedure:

-

Combine 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, the heterocyclic amine, and the base in the chosen solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a sufficient period to ensure complete reaction, monitoring progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or flash column chromatography to yield the final sulfonamide methoxypyridine derivative.

-

-

Characterization: Confirm the identity and purity of the final compounds using standard analytical techniques (NMR, MS, HPLC).

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as inhibitors of the PI3K/mTOR signaling pathway. The biological activity of these compounds is typically assessed through in vitro enzyme inhibition assays and cell-based anti-proliferative assays.

Quantitative Data on PI3K/mTOR Inhibition and Anti-proliferative Activity

The following table summarizes the in vitro biological activity data for a series of representative sulfonamide methoxypyridine derivatives.

| Compound ID | Core Moiety | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) |

| 22c | Quinoline | 0.22 | 23 | 20 | 130 |

Data sourced from "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors"

Signaling Pathway Analysis

The therapeutic efficacy of the synthesized compounds is attributed to their ability to inhibit the PI3K/AKT/mTOR signaling pathway. A clear understanding of this pathway is crucial for rational drug design and the interpretation of biological data.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 is a master regulator of protein synthesis, cell growth, and metabolism.

Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound derivatives.

Conclusion

This compound has proven to be a highly valuable and adaptable precursor for the synthesis of innovative pharmaceutical compounds. The successful development of potent dual PI3K/mTOR inhibitors from this scaffold underscores its significance in modern drug discovery. The detailed synthetic protocols and biological data presented in this guide are intended to facilitate further research and development in this promising area. The continued exploration of derivatives based on this compound holds the potential to yield novel therapeutics for the treatment of cancer and other diseases characterized by dysregulated cell signaling.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methoxypyridin-3-ol

Introduction 5-Methoxypyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers and scientists in organic synthesis and drug discovery. The synthesis follows a three-step sequence starting from the commercially available 3-methoxypyridine. The protocol includes nitration, subsequent reduction of the nitro group, and finally, conversion of the resulting amino group to a hydroxyl group via a diazotization reaction.

Overall Synthetic Scheme The synthesis of this compound is accomplished through the following three-step reaction sequence:

-

Nitration: 3-Methoxypyridine is nitrated to form 3-Methoxy-5-nitropyridine.

-

Reduction: The nitro group of 3-Methoxy-5-nitropyridine is reduced to an amino group to yield 5-Amino-3-methoxypyridine.

-

Diazotization and Hydrolysis: 5-Amino-3-methoxypyridine is converted to the target compound, this compound, via formation and subsequent hydrolysis of a diazonium salt.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis protocol.

| Step | Starting Material | Product | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Methoxypyridine | 3-Methoxy-5-nitropyridine | HNO₃, H₂SO₄ | - | 90-100 | 4 | ~60 |

| 2 | 3-Methoxy-5-nitropyridine | 5-Amino-3-methoxypyridine | Fe, NH₄Cl | Ethanol, Water | 78 (Reflux) | 3 | ~85 |

| 3 | 5-Amino-3-methoxypyridine | This compound | NaNO₂, H₂SO₄ | Water | 0-5 then 80 | 2 | ~70 |

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-5-nitropyridine

This procedure describes the nitration of 3-methoxypyridine. Due to the electron-withdrawing nature of the pyridine ring, especially under acidic conditions where the nitrogen is protonated, forcing conditions are required for electrophilic aromatic substitution.

-

Materials:

-

3-Methoxypyridine (10.9 g, 0.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 40 mL)

-

Fuming Nitric Acid (HNO₃, >90%, 10 mL)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 3-methoxypyridine (10.9 g, 0.1 mol) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, add fuming nitric acid (10 mL) dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained below 15 °C.

-

After the addition of nitric acid, remove the ice bath and heat the reaction mixture to 90-100 °C for 4 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8. This should be done in a large beaker to accommodate foaming.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 3-methoxy-5-nitropyridine as a solid.

-

Step 2: Synthesis of 5-Amino-3-methoxypyridine

This step involves the reduction of the nitro group of 3-methoxy-5-nitropyridine to an amine using iron powder in the presence of ammonium chloride.

-

Materials:

-

3-Methoxy-5-nitropyridine (9.24 g, 0.06 mol)

-

Iron powder (Fe, 20 g, 0.36 mol)

-

Ammonium Chloride (NH₄Cl, 2 g, 0.037 mol)

-

Ethanol (150 mL)

-

Water (50 mL)

-

Celite

-

Ethyl Acetate

-

-

Procedure:

-

To a 500 mL round-bottom flask, add 3-methoxy-5-nitropyridine (9.24 g, 0.06 mol), iron powder (20 g, 0.36 mol), ammonium chloride (2 g, 0.037 mol), ethanol (150 mL), and water (50 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with hot ethanol (2 x 50 mL).

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

To the remaining aqueous residue, add ethyl acetate (100 mL) and stir.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain 5-amino-3-methoxypyridine, which can be used in the next step without further purification if of sufficient purity.

-

Step 3: Synthesis of this compound

The final step is the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. The aminopyridine is diazotized with sodium nitrite in an acidic solution, and the resulting diazonium salt is hydrolyzed by heating.

-

Materials:

-

5-Amino-3-methoxypyridine (6.2 g, 0.05 mol)

-

Sulfuric Acid (H₂SO₄, 10% aqueous solution, 100 mL)

-

Sodium Nitrite (NaNO₂, 3.8 g, 0.055 mol)

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-amino-3-methoxypyridine (6.2 g, 0.05 mol) in 10% aqueous sulfuric acid (100 mL) in a 250 mL beaker, with cooling in an ice-salt bath to 0-5 °C.

-

Prepare a solution of sodium nitrite (3.8 g, 0.055 mol) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

-

Slowly heat the reaction mixture to 80 °C and maintain this temperature for 1 hour. Nitrogen gas evolution will be observed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution by adding a saturated sodium bicarbonate solution until the pH is 7-8.

-

Extract the product from the aqueous solution with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for the Purification of 3-Hydroxy-5-methoxypyridine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-Hydroxy-5-methoxypyridine using normal-phase column chromatography. The methodology is designed for researchers in organic synthesis and drug development to achieve high purity of the target compound, which is essential for subsequent applications. This protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Expected results are summarized in a tabular format for clarity.

Introduction

3-Hydroxy-5-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and hydrogen-bonding properties. Synthetic routes to this compound can often yield a mixture of the desired product along with unreacted starting materials and side products. Therefore, a robust purification method is critical to isolate 3-Hydroxy-5-methoxypyridine in high purity. Column chromatography is a widely used and effective technique for such separations.[1] This application note details a standard laboratory procedure for the purification of 3-Hydroxy-5-methoxypyridine utilizing silica gel column chromatography.

Physicochemical Properties and Separation Principle

3-Hydroxy-5-methoxypyridine possesses a polar hydroxyl group and a nitrogen atom within the pyridine ring, making it a moderately polar compound. A common synthetic precursor is 3-Bromo-5-methoxypyridine, which is comparatively less polar. This difference in polarity forms the basis for the chromatographic separation.

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. Polar compounds, like 3-Hydroxy-5-methoxypyridine, will have a stronger affinity for the stationary phase and thus elute more slowly. Less polar impurities, such as residual 3-Bromo-5-methoxypyridine, will interact less with the silica gel and be eluted more quickly by the mobile phase.

Experimental Protocol

Materials and Reagents

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh)

-

Mobile Phase Solvents:

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

-

Crude Sample: Synthesized 3-Hydroxy-5-methoxypyridine containing impurities.

-

Apparatus:

-

Glass chromatography column

-

Separatory funnel (for solvent reservoir)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

-

Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate) and spot it onto a TLC plate.

-

Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1).

-

Visualization: Visualize the separated spots under a UV lamp.

-

Optimal Rf: The ideal mobile phase composition should provide a good separation of the product spot from impurity spots, with the product having a retention factor (Rf) of approximately 0.2-0.4.

Column Preparation (Wet Packing Method)

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

Sample Loading

-

Dissolve the crude 3-Hydroxy-5-methoxypyridine in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane).

-

Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.

-

Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

Elution and Fraction Collection

-

Begin elution with the low-polarity mobile phase determined from the TLC analysis (e.g., 9:1 n-hexane:ethyl acetate).

-

Collect fractions in separate tubes.

-

Monitor the separation by periodically analyzing the collected fractions by TLC.